molecular formula C31H46O2 B12300765 Einecs 279-051-8 CAS No. 132487-93-5

Einecs 279-051-8

Cat. No.: B12300765
CAS No.: 132487-93-5
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-UDCSOKOMSA-N
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Preparation Methods

The synthesis of [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone involves several steps. The primary synthetic route includes the reaction of 2-methyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadec-2-enyl in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different quinone derivatives and hydroquinones.

Scientific Research Applications

[R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. It can act as an electron acceptor in redox reactions, influencing cellular processes. The molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone include other naphthoquinone derivatives such as:

    2-methyl-1,4-naphthoquinone: A simpler structure with similar redox properties.

    3,7,11,15-tetramethylhexadec-2-enyl-1,4-naphthoquinone: A derivative with different alkyl chain lengths.

The uniqueness of Einecs 279-051-8 lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

132487-93-5

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(E,7R,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m0/s1

InChI Key

MBWXNTAXLNYFJB-UDCSOKOMSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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